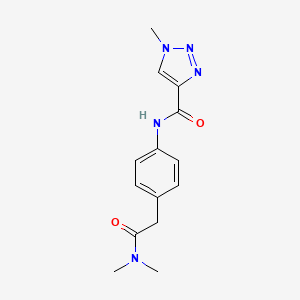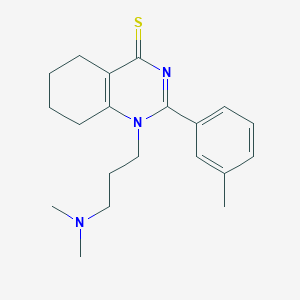
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide” is a chemical substance with the molecular formula C24H28N4O8S . It is not intended for human or veterinary use and is primarily used for research purposes.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound. The synthesis of similar compounds typically involves the reaction of the appropriate sulfonyl chloride with the corresponding amine to form the sulfonamide, followed by coupling with the oxadiazole .Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core, with a sulfonamide group attached to one end and an oxadiazole ring attached to the other. The oxadiazole ring is further substituted with a trimethoxyphenyl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 532.57. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .科学的研究の応用
Biological Activities of Related Compounds
Antibacterial and Antioxidant Activities : Derivatives of 1,3,4-oxadiazole, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, have been synthesized and characterized. These compounds demonstrated significant antibacterial and antioxidant activities, suggesting potential applications in developing novel antimicrobial and antioxidant agents (Karanth et al., 2019).
Cytotoxicity and Enzyme Inhibition : Pyrazoline derivatives, which like 1,3,4-oxadiazole derivatives contain nitrogen in their rings, were investigated for their cytotoxic activities against tumor cell lines and inhibitory effects on carbonic anhydrase enzymes. These findings highlight the potential of these compounds in cancer therapy and enzyme inhibition studies (Kucukoglu et al., 2016).
Pharmacological Properties : Novel anthranilic acid derivatives were explored for activating heme-oxidized soluble guanylyl cyclase (sGC), a key enzyme in cardiovascular health, demonstrating the potential of these compounds in treating cardiovascular diseases (Schindler et al., 2006).
Synthesis and Antibacterial Activity : The synthesis of new series of 5-substituted-1,3,4-oxadiazol-2yl-4-(morpholin-4yl sulfonyl)benzyl sulfides and their evaluation for antibacterial activity underscore the role of these compounds in developing new antimicrobials (Ur-Rehman et al., 2015).
PI3K Inhibitors and Anticancer Agents : The design and synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures of PI3K inhibitors highlight their potential as anticancer agents. This research opens pathways for the development of new cancer therapeutics (Shao et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O8S/c1-14-12-28(13-15(2)35-14)37(30,31)18-8-6-16(7-9-18)22(29)25-24-27-26-23(36-24)17-10-19(32-3)21(34-5)20(11-17)33-4/h6-11,14-15H,12-13H2,1-5H3,(H,25,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSPGHPFNYDOJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2368646.png)
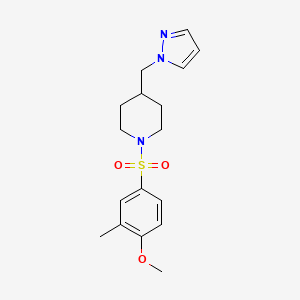
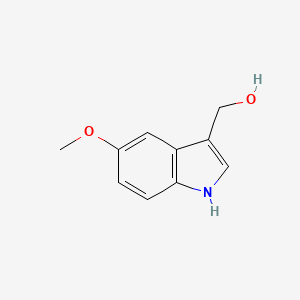
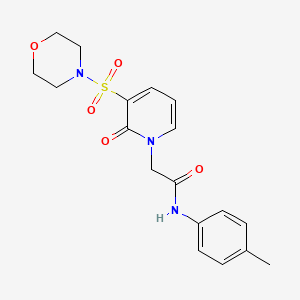
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2368652.png)
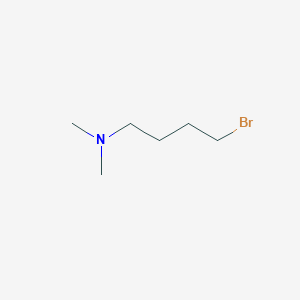
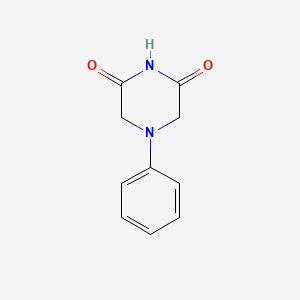
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)
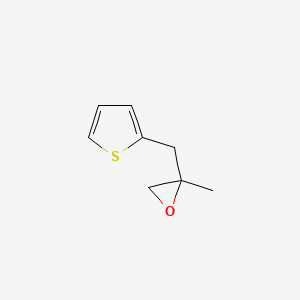
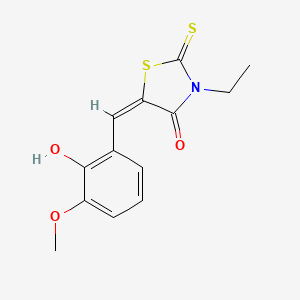
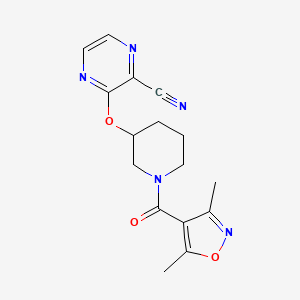
![6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)
